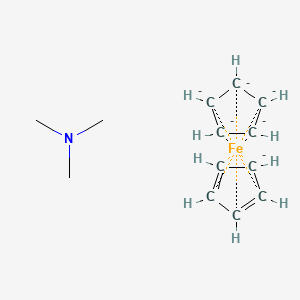
cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylaminomethylferrocene: is a derivative of ferrocene, characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings. This compound is known for its air-stable, dark-orange syrupy appearance and its solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminomethylferrocene is typically synthesized by reacting ferrocene with formaldehyde and dimethylamine. The reaction proceeds as follows :
(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O
This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis involves the use of a three-necked round-bottomed flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer. The reaction mixture is heated on a steam bath under a slow stream of nitrogen for several hours. The resulting solution is then processed to isolate the N,N-Dimethylaminomethylferrocene .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaminomethylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ferrocene core or the dimethylaminomethyl group.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ferrocene derivatives with different oxidation states .
Scientific Research Applications
Chemistry: N,N-Dimethylaminomethylferrocene is used as a precursor in the preparation of iron oxide-based films and as a ligand in the synthesis of metal complexes .
Biology and Medicine:
Industry: In the industrial sector, N,N-Dimethylaminomethylferrocene is used in the production of various ferrocene derivatives and as a catalyst in organic synthesis .
Mechanism of Action
The mechanism by which N,N-Dimethylaminomethylferrocene exerts its effects involves its ability to participate in redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The dimethylaminomethyl group can also interact with various molecular targets, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Ferrocenemethylamine: Similar structure but lacks the dimethyl groups.
Acetylferrocene: Contains an acetyl group instead of the dimethylaminomethyl group.
Ferrocenecarboxaldehyde: Features a formyl group attached to the ferrocene core.
Uniqueness: N,N-Dimethylaminomethylferrocene is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and ligand properties .
Properties
Molecular Formula |
C13H19FeN-6 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/2C5H5.C3H9N.Fe/c2*1-2-4-5-3-1;1-4(2)3;/h2*1-5H;1-3H3;/q-5;-1;; |
InChI Key |
MMVPGTNDTJNTMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




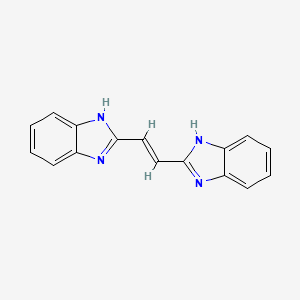
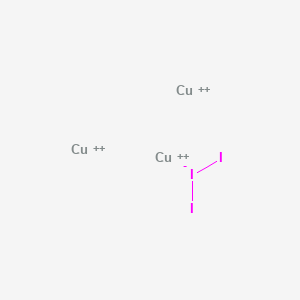
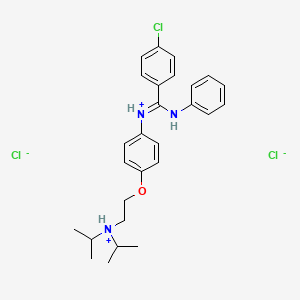
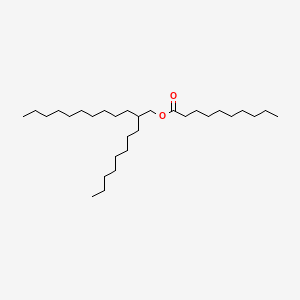
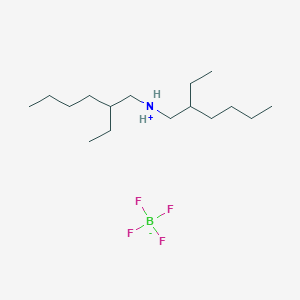
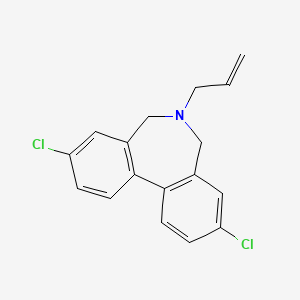
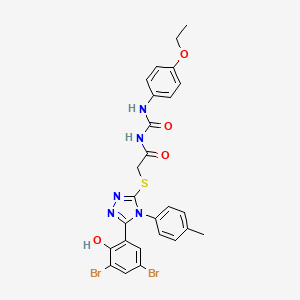
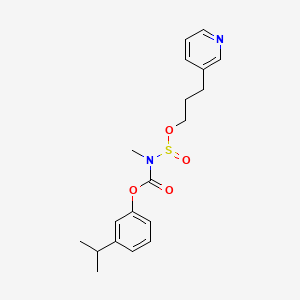
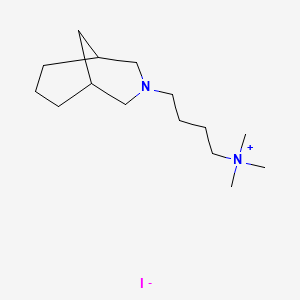
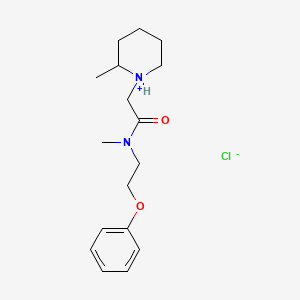
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
